5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC15971283
Molecular Formula: C12H11N3O
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.
![5-Phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one -](/images/structure/VC15971283.png)
Specification
Molecular Formula | C12H11N3O |
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Molecular Weight | 213.23 g/mol |
IUPAC Name | 5-phenyl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H11N3O/c16-12-10-9(8-4-2-1-3-5-8)6-13-11(10)14-7-15-12/h1-5,7,9H,6H2,(H2,13,14,15,16) |
Standard InChI Key | OJSFVBWGFCMEOY-UHFFFAOYSA-N |
Canonical SMILES | C1C(C2=C(N1)N=CNC2=O)C3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Effects
The molecular framework of 5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one consists of a pyrimidine ring (positions 1–4) fused to a pyrrole ring (positions 5–8), with partial saturation at the 6 and 7 positions (Figure 1). The phenyl group at C5 introduces steric bulk and π-electron density, influencing both reactivity and intermolecular interactions. The ketone at C4 contributes to hydrogen-bonding capabilities, a feature critical for binding to biological targets.
Molecular Formula:
Molecular Weight: 227.26 g/mol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the pyrrolopyrimidine core. The -NMR spectrum typically shows a singlet for the N3 proton at δ 8.2–8.5 ppm, while the dihydro protons (H6 and H7) appear as multiplets between δ 2.5–3.5 ppm. The phenyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.5 ppm. Infrared (IR) spectroscopy confirms the ketone functionality through a strong absorption band near 1680–1700 cm.
Synthetic Methodologies
Multi-Step Lithiation-Cyclization Approach
A two-step synthesis starting from 4-chloro-6-methoxy-2-(methylsulfanyl)pyrimidine (1) has been reported .
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Lithiation at C5: Treatment of 1 with lithium diisopropylamide (LDA) generates a lithium intermediate, which reacts with α-keto esters to form 2-hydroxy-2-(pyrimidin-5-yl)carboxylic acid esters.
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Cyclization with Amines: The intermediate undergoes cyclization upon exposure to primary aliphatic amines (e.g., methylamine) in the presence of triethylamine, yielding the target compound (Figure 2) .
Reaction Conditions:
One-Pot Multicomponent Reactions
Barbituric acid derivatives have been employed in one-pot syntheses to construct pyrrolo[2,3-d]pyrimidine cores . A representative protocol involves:
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Reactants: 4-Aminopyrrole-3-carboxylate, benzaldehyde, and thiourea.
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Conditions: Ethanol, HCl catalysis, reflux for 6 h.
Yield: 58% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the ketone group prone to nucleophilic attack under basic conditions.
Crystallographic Data
X-ray diffraction analysis of analogous compounds reveals a planar pyrrolopyrimidine core with dihedral angles of 5–10° between the phenyl group and the fused ring system. The crystal packing is stabilized by N–H···O hydrogen bonds (2.8–3.0 Å) and π-π stacking interactions (3.4–3.6 Å).
Biological Activity and Mechanisms
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of tyrosine kinases, including JAK2 and EGFR. Molecular docking studies suggest that the ketone oxygen forms a hydrogen bond with the kinase’s hinge region (e.g., Met793 in EGFR), while the phenyl group occupies a hydrophobic pocket.
IC Values for Analogues:
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EGFR: 0.8–1.2 μM.
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JAK2: 1.5–2.0 μM.
Industrial Applications and Scalability
High-Throughput Synthesis
Automated platforms utilizing continuous-flow reactors have been optimized for large-scale production. Key parameters include:
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Residence Time: 10 min.
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Temperature: 120°C.
Purity: >99% (HPLC).
Derivatization for Drug Discovery
The compound serves as a scaffold for generating analogues via:
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Suzuki Coupling: Introduction of aryl groups at C2.
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Reductive Amination: Modification of the ketone to secondary amines.
Notable Derivatives:
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2-(4-Fluorophenyl)-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (Anticancer candidate).
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